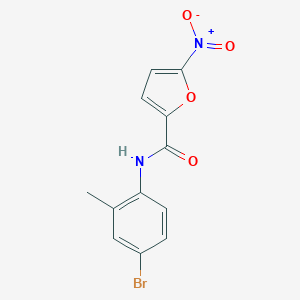

![molecular formula C14H11N3O3S B365104 N-[2-(2-furylcarbonylamino)benzothiazol-6-yl]acetamide CAS No. 313671-61-3](/img/structure/B365104.png)

N-[2-(2-furylcarbonylamino)benzothiazol-6-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-furylcarbonylamino)benzothiazol-6-yl]acetamide, also known as FB1, is a mycotoxin produced by Fusarium fungi. It is commonly found in crops such as maize, wheat, and rice, and has been linked to various health issues in humans and animals.

科学的研究の応用

Analgesic Activity

A study on acetamide derivatives, including benzothiazole-linked compounds, highlighted their potential analgesic properties. These compounds were synthesized and assessed using different tests to evaluate their effects on thermal, mechanical, and chemical nociceptive stimuli in mice. The findings indicated that these compounds significantly reduced writhing responses induced by acetic acid and increased latency in hot-plate and tail-clip tests, without affecting motor coordination in mice (Kaplancıklı et al., 2012).

Antitumor and Anticancer Activity

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a core structural similarity with the compound of interest, demonstrated considerable anticancer activity against various cancer cell lines. These derivatives were synthesized and tested in vitro, revealing that certain compounds exhibited significant anticancer properties, especially against breast and liver cancer cell lines (Yurttaş et al., 2015).

Antimicrobial and Anticandidal Activities

Another study investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, focusing on their effects against pathogenic bacteria and Candida species. The research found that these compounds were more effective against fungi, particularly Candida utilis, highlighting the impact of specific substituents on anticandidal activity. These findings suggest potential applications in treating fungal infections (Mokhtari & Pourabdollah, 2013).

Enzyme Inhibition

A study on benzothiazole acetamide derivatives explored their inhibitory effects on enzymes, revealing that these compounds showed significant urease inhibition activity, surpassing the standard used in the study. This suggests potential applications in developing treatments for diseases related to enzyme dysfunction, such as certain gastrointestinal disorders (Gull et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, similar in structure to the query compound, investigated their photochemical and thermochemical properties to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study also included molecular docking to understand the binding interactions of these compounds with cyclooxygenase 1 (COX1), indicating their versatility in both energy and biomedical applications (Mary et al., 2020).

特性

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISPZKWFXOOAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320743 |

Source

|

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49646611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

313671-61-3 |

Source

|

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B365048.png)

![2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B365135.png)

![2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B365137.png)

![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B365149.png)

![N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B365174.png)

![4-chloro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B365176.png)

![N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B365181.png)

![N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B365188.png)

![N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B365190.png)

![N-[4-[(2-chlorobenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B365195.png)

![2-chloro-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B365196.png)